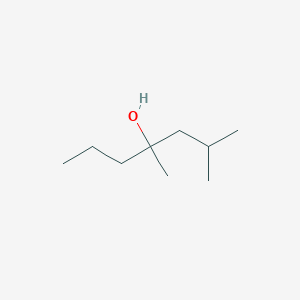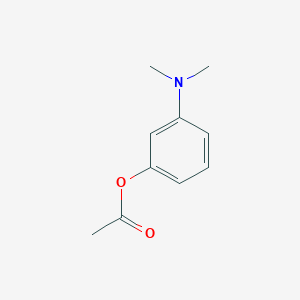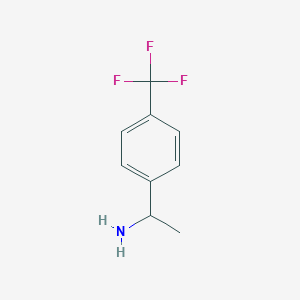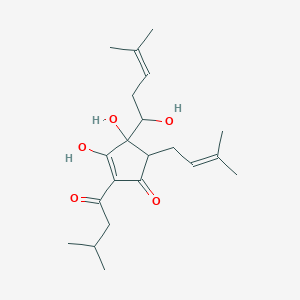
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the family of polyketides. It is commonly known as solanapyrone A and is produced by various species of fungi, including Ascochyta rabiei, which is responsible for the disease known as Ascochyta blight in chickpea plants. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of solanapyrone A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that solanapyrone A can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, solanapyrone A has been shown to inhibit the activity of various kinases and phosphatases, which play a role in cell signaling and communication.
Biochemical And Physiological Effects
Solanapyrone A has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. Studies have also shown that solanapyrone A can inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using solanapyrone A in lab experiments is that it is a naturally occurring compound that can be easily synthesized using a multi-step process. In addition, solanapyrone A has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new therapeutic agents. However, one limitation of using solanapyrone A in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving solanapyrone A. One area of interest is the development of new therapeutic agents based on the structure and activity of solanapyrone A. Researchers may also investigate the potential use of solanapyrone A in the treatment of various diseases, including cancer and infectious diseases. In addition, further studies may be conducted to elucidate the mechanism of action of solanapyrone A and to identify new targets for its activity.
Synthesis Methods
The synthesis of solanapyrone A can be achieved through a multi-step process involving the use of various chemical reagents and catalysts. The first step involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione. This is followed by a series of reactions involving the addition of various substituents to the cyclopentenone ring, including the introduction of a hydroxyl group, a methyl group, and an enone group. The final step involves the reduction of the enone group to form the cyclopentenol ring, resulting in the formation of solanapyrone A.
Scientific Research Applications
Solanapyrone A has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. In addition, solanapyrone A has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
16892-01-6 |
|---|---|
Product Name |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChI Key |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Other CAS RN |
24149-26-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



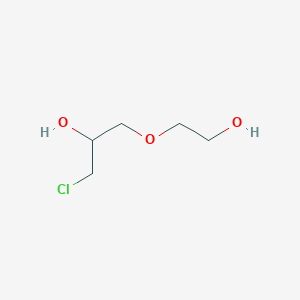
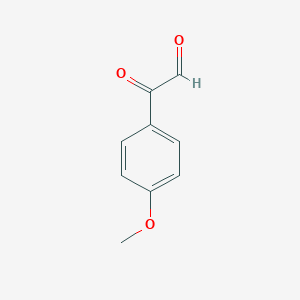
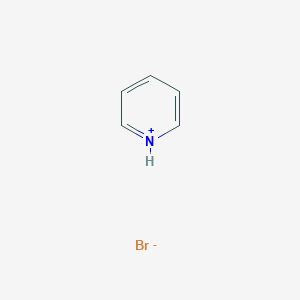
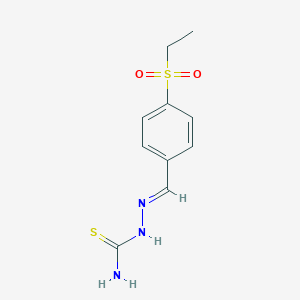
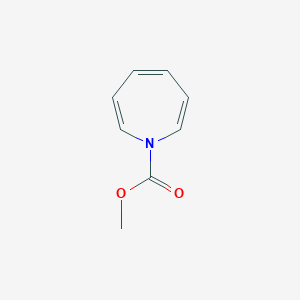
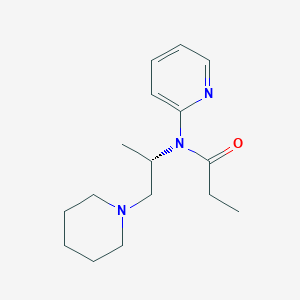
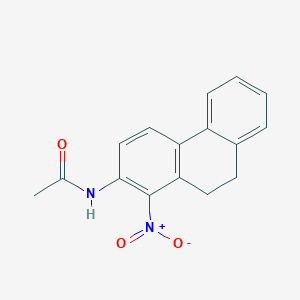
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
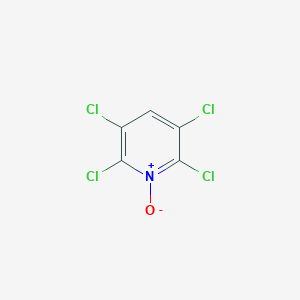
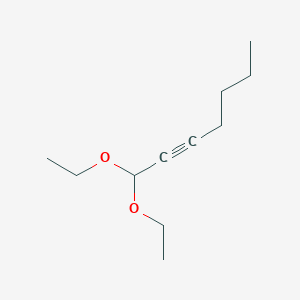
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
